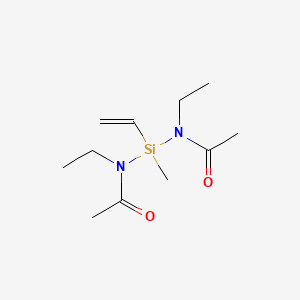
Acetamide, N,N'-(ethenylmethylsilylene)bis(N-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N,N’-(ethenylmethylsilylene)bis(N-ethyl-) is a chemical compound with the molecular formula C11H22N2O2Si. It is also known by its IUPAC name, N,N’-[Methyl(vinyl)silanediyl]bis(N-ethylacetamide) . This compound is characterized by the presence of both acetamide and silylene groups, making it a unique organosilicon compound.
Preparation Methods
The synthesis of Acetamide, N,N’-(ethenylmethylsilylene)bis(N-ethyl-) involves several steps. One common method includes the reaction of vinylmethylsilane with N-ethylacetamide in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
Acetamide, N,N’-(ethenylmethylsilylene)bis(N-ethyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Scientific Research Applications
Acetamide, N,N’-(ethenylmethylsilylene)bis(N-ethyl-) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-(ethenylmethylsilylene)bis(N-ethyl-) involves its interaction with specific molecular targets. The silylene group can form stable bonds with various substrates, facilitating the formation of complex structures. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its reactivity and functionality .
Comparison with Similar Compounds
Acetamide, N,N’-(ethenylmethylsilylene)bis(N-ethyl-) can be compared with other similar compounds such as:
N,N’-(vinylsilylene)bis(N-methylacetamide): This compound has a similar structure but with methyl groups instead of ethyl groups, leading to different reactivity and applications.
Methylvinylbis(N-methylacetamido)silane: Another related compound with different substituents, affecting its chemical properties and uses.
The uniqueness of Acetamide, N,N’-(ethenylmethylsilylene)bis(N-ethyl-) lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable in various fields of research and industry .
Properties
CAS No. |
87855-59-2 |
|---|---|
Molecular Formula |
C11H22N2O2Si |
Molecular Weight |
242.39 g/mol |
IUPAC Name |
N-[[acetyl(ethyl)amino]-ethenyl-methylsilyl]-N-ethylacetamide |
InChI |
InChI=1S/C11H22N2O2Si/c1-7-12(10(4)14)16(6,9-3)13(8-2)11(5)15/h9H,3,7-8H2,1-2,4-6H3 |
InChI Key |
VMNLXFJTVKFDIM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)C)[Si](C)(C=C)N(CC)C(=O)C |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















